
8-Bromooct-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromooct-3-EN-2-one is an organic compound characterized by the presence of a bromine atom attached to an octene chain with a ketone functional group. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromooct-3-EN-2-one can be synthesized through a one-step procedure involving the bromination of α,β-unsaturated carbonyl compounds. A common method uses N-bromosuccinimide (NBS) in the presence of potassium carbonate and dichloromethane as the solvent. The reaction is carried out at room temperature, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Bromooct-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers, depending on the nucleophile used.
Scientific Research Applications
8-Bromooct-3-EN-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromooct-3-EN-2-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug design .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octene: Similar structure but lacks the ketone group.
3-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.
8-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.
Uniqueness
8-Bromooct-3-EN-2-one is unique due to the combination of the bromine atom and the α,β-unsaturated carbonyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
114140-77-1 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
8-bromooct-3-en-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
KJPSIEBWLNCCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)


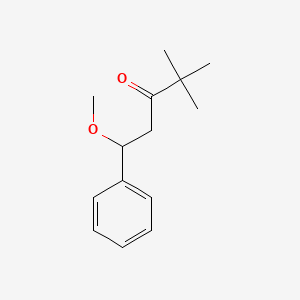
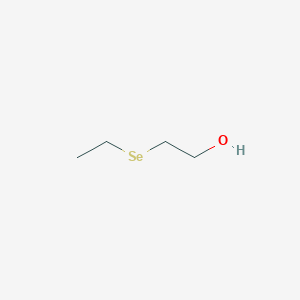
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
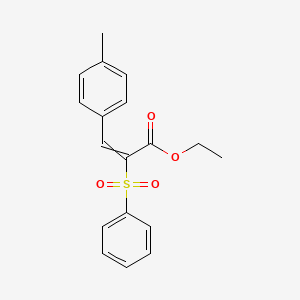
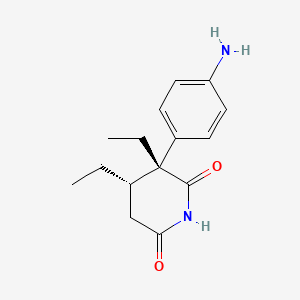
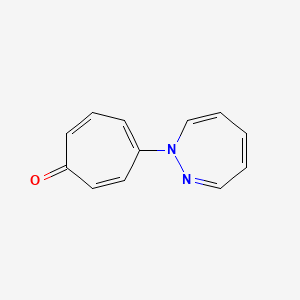
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
